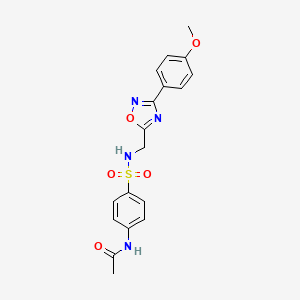
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as NPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. NPP is a piperidine-based compound that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
作用机制
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synapse. This mechanism is similar to that of cocaine and other stimulants. N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide also acts as a sigma-1 receptor agonist, which leads to the modulation of various physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide increases dopamine levels in the synapse and modulates the activity of the sigma-1 receptor. In vivo studies have shown that N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and addiction.
实验室实验的优点和局限性
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has several advantages for lab experiments, including its ability to modulate dopamine levels and its affinity for the sigma-1 receptor. However, there are also limitations to using N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide in lab experiments, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
未来方向
There are several future directions for research on N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide, including its potential therapeutic applications in neurological and psychiatric disorders, its effects on other neurotransmitter systems, and its potential as a tool for studying the sigma-1 receptor. Further research is needed to fully understand the biochemical and physiological effects of N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide and its potential applications in scientific research.
In conclusion, N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has the potential to be a valuable tool for studying the dopamine transporter and the sigma-1 receptor, and further research is needed to fully understand its potential applications in scientific research.
合成方法
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide can be synthesized through various methods, including the Friedel-Crafts acylation of naphthalene with phenylacetyl chloride, followed by the reaction of the resulting product with piperidine and subsequent carboxylation. Another method involves the reaction of naphthalene with 2-phenylacetonitrile, followed by reduction, acylation, and carboxylation. The synthesis of N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. N-(naphthalen-1-yl)-1-(2-phenylacetyl)piperidine-4-carboxamide has also been found to have affinity for the sigma-1 receptor, which is involved in various physiological functions, including pain perception, memory, and mood regulation.
属性
IUPAC Name |
N-naphthalen-1-yl-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(17-18-7-2-1-3-8-18)26-15-13-20(14-16-26)24(28)25-22-12-6-10-19-9-4-5-11-21(19)22/h1-12,20H,13-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMFKWDZHAKPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylacetyl-piperidine-4-carboxylic acid naphthalen-1-ylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)



